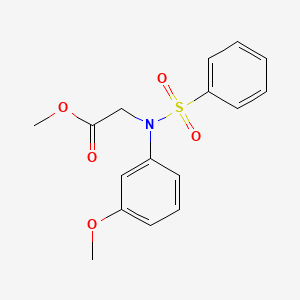

Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and gene repression. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate is a compound with various applications in synthetic organic chemistry, particularly in the synthesis of complex molecules and as a precursor to various pharmacologically active compounds. Research on its applications has led to the development of novel synthetic methodologies and insights into its chemical behavior.

Weinreb Amide Synthesis : This compound has been utilized in developing new synthetic equivalents based on Weinreb Amide (WA) functionality for the convenient synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline frameworks. Through simple reactions, such as N-benzylation and addition of arylmagnesium halide, key intermediates for the synthesis of N-phenylsulfonyl protected tetrahydroisoquinolines are obtained, demonstrating its utility in synthesizing nitrogen-containing heterocycles (Kommidi, Balasubramaniam, & Aidhen, 2010).

Osteoclastogenesis Inhibition : Though not directly mentioned, related compounds, specifically N-phenyl-methylsulfonamido-acetamide derivatives, have been explored for their potential in inhibiting osteoclastogenesis, which is crucial for treating osteoporosis. Such studies underline the significance of sulfonamide derivatives in developing new therapeutic agents (Cho et al., 2020).

Environmental Stability and Treatment : The behavior of N-(phenylsulfonyl)-glycine, a related compound, in municipal sewage treatment plants highlights the environmental stability and potential degradation pathways of such sulfonamide derivatives. This research is vital for understanding the environmental impact and treatment options for similar compounds (Krause & Schöler, 2000).

Diltiazem Synthesis : It serves as a precursor in the synthesis of diltiazem, a calcium channel blocker used in the treatment of hypertension and angina pectoris. Research into optimizing the synthesis of key intermediates like methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, crucial for diltiazem production, demonstrates the compound's importance in pharmaceutical manufacturing (Furutani et al., 2002).

properties

IUPAC Name |

methyl 2-[N-(benzenesulfonyl)-3-methoxyanilino]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO5S/c1-21-14-8-6-7-13(11-14)17(12-16(18)22-2)23(19,20)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRMQNSGOFPCIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycinate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3-Fluorophenyl)-2-[1-(5-fluoropyrimidin-2-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2573933.png)

![Methyl 2-[[5-methyl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2573934.png)

![5-(4-Isopropyl-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B2573935.png)

![N-isobutyl-3-[1-{[2-(isopropylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2573940.png)

![2-(((5-chlorobenzo[b]thiophen-3-yl)methyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573953.png)

![N-(4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2573955.png)